N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 4-ethoxyphenyl group linked via a sulfanyl (-S-) bridge to a 1-methylimidazole ring. This compound belongs to a broader class of sulfur-containing heterocycles, which are frequently explored for their diverse pharmacological potentials, including antimicrobial, anticancer, and enzyme inhibitory activities.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-19-12-6-4-11(5-7-12)16-13(18)10-20-14-15-8-9-17(14)2/h4-9H,3,10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGXGVDUOVUKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, including anticancer and antibacterial properties. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the imidazole ring and subsequent substitution reactions. The method often employs thioether formation, which is crucial for enhancing biological activity.
Anticancer Activity
Several studies have reported the anticancer properties of imidazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| HT-29 | 45.2 ± 13.0 | Inhibition of DNA synthesis |
In a study by Ribeiro Morais et al., the compound was shown to induce apoptosis in MCF cell lines, suggesting a mechanism involving DNA fragmentation and cell cycle arrest .
Antibacterial Activity
The antibacterial efficacy of this compound has also been evaluated against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μM) | Observations |
|---|---|---|
| Staphylococcus aureus | 10.0 | High inhibition potency |
| Escherichia coli | 7.1 | Comparable to kanamycin |
| Proteus mirabilis | 15.0 | Effective at higher concentrations |
The minimum inhibitory concentration (MIC) values indicate that the compound is effective against common pathogens, potentially offering a new avenue for antibiotic development .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- DNA Synthesis Inhibition : It interferes with DNA replication processes, particularly in rapidly dividing cancer cells.
- Bacterial Cell Wall Disruption : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis, similar to other imidazole derivatives .
Case Studies
Recent case studies highlight the effectiveness of this compound in vivo:
- Tumor Growth Suppression : In murine models bearing tumors, treatment with this compound resulted in significant tumor size reduction compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Phenyl Substituents
The substituents on the phenyl ring significantly influence physicochemical properties and bioactivity. Key comparisons include:
- Electron-donating vs.
- Substituent position : Para-substituted analogs (e.g., 4-ethoxy) often exhibit distinct steric and electronic profiles compared to ortho-substituted derivatives (e.g., 8u’s 2-ethoxy group), influencing target binding .
Modifications in the Imidazole Core
The imidazole ring’s substitution pattern dictates conformational stability and interactions with biological targets:
- Nitroimidazoles : The absence of a nitro group in the target compound may reduce mutagenicity risks compared to nitro-containing analogs like those in , albeit at the cost of antiparasitic efficacy .
- Benzimidazoles : Bulkier benzimidazole cores (e.g., compound 29) may enhance DNA intercalation in anticancer applications but reduce metabolic stability .
Sulfur-Containing Linkages and Their Impact
The sulfanyl (-S-) bridge in the target compound contrasts with sulfonyl (-SO₂-) or sulfinyl (-SO-) groups in analogs:
- Sulfonyl/sulfinyl groups : These oxidized forms (e.g., in ) improve hydrogen-bonding capacity but may increase susceptibility to metabolic degradation .
- Thioether stability : The sulfanyl group in the target compound balances lipophilicity and stability, making it favorable for oral bioavailability .
Q & A
Basic: What are the common synthetic routes for N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide?
Answer:
The synthesis typically involves multi-step reactions:
Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under acidic conditions to generate the 1-methylimidazole core .
Functionalization : Introduction of the ethoxyphenyl group via nucleophilic substitution or coupling reactions.
Sulfanyl linkage : Reaction of the imidazole intermediate with a thiol-containing precursor (e.g., mercaptoacetamide derivatives) under basic conditions to form the sulfanyl bridge .
Acetamide formation : Amidation using activated esters or coupling agents (e.g., EDC/HOBt) to finalize the structure .
Key reagents include benzyl chloride for substitution and sodium hydroxide for pH control .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Standard characterization methods include:
- NMR spectroscopy : H and C NMR to identify proton/carbon environments (e.g., ethoxyphenyl OCHCH at ~1.3 ppm and imidazole protons at 6.5–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak at m/z 346.1) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
- Infrared (IR) spectroscopy : Detection of C=O (acetamide, ~1650 cm) and C-S (sulfanyl, ~650 cm) stretches .
Basic: How is the biological activity of this compound assessed in vitro?
Answer:
Common methodologies include:
- Enzymatic assays : Testing inhibition of target enzymes (e.g., kinases, proteases) using fluorogenic substrates and monitoring activity via fluorescence or absorbance .
- Cell-based assays : Evaluation of cytotoxicity (MTT assay) or antiproliferative effects in cancer cell lines (e.g., IC determination) .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for biological targets .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Optimization strategies:
- Temperature control : Lower temperatures (<0°C) during imidazole formation to reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for thiol-mediated sulfanyl linkage formation .
- Purification : Gradient elution in flash chromatography (silica gel, hexane/EtOAc) to isolate intermediates .
Advanced: How can contradictions in spectral data during structural characterization be resolved?
Answer:
Contradictions (e.g., ambiguous NOE correlations in NMR) require:
- 2D NMR techniques : HSQC and HMBC to assign overlapping signals and confirm connectivity .
- X-ray crystallography : Definitive structural confirmation via single-crystal analysis (e.g., bond angles, stereochemistry) .
- Isotopic labeling : N or C labeling for complex heterocyclic systems to clarify ambiguous peaks .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
Methodological steps:
Analog design : Systematic substitution of the ethoxyphenyl (e.g., halogenation) or imidazole (e.g., methyl → ethyl) groups .
Synthesis : Parallel combinatorial libraries using solid-phase or solution-phase chemistry .
Activity screening : High-throughput assays against diverse biological targets (e.g., kinases, GPCRs) .
Data analysis : QSAR models to correlate substituent properties (e.g., Hammett σ values) with bioactivity .
Example analogs and modifications:
| Substituent Modification | Biological Impact | Reference |
|---|---|---|
| Ethoxy → Fluorophenyl | Enhanced kinase inhibition | |
| Methylimidazole → Benzylimidazole | Increased cytotoxicity |
Advanced: How can stability and degradation pathways be analyzed under varying conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, or acidic/basic conditions (pH 1–13) and monitor degradation via HPLC .
- Kinetic analysis : Arrhenius plots to predict shelf-life at room temperature .
- Mass spectrometry : Identify degradation products (e.g., sulfoxide formation under oxidative conditions) .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
Discrepancies (e.g., varying IC values) may arise from:
- Compound purity : Validate via HPLC and NMR; impurities >95% can skew results .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls .
- Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants to ensure uniform compound dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
